4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, including nitro, methyl, and trifluoromethyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Introduction of Substituents: Functional groups such as nitro, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions.
Coupling Reactions: The two pyrazole rings are then coupled to a benzamide moiety through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4,5-Dihydro-1H-pyrazole: Another pyrazole derivative with potential biological activities.
Uniqueness
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]BENZAMIDE is unique due to its complex structure, which allows for multiple functionalizations and diverse applications in various fields of research .
Properties
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O3/c1-9-14(16(24-23-9)18(19,20)21)22-17(28)13-6-4-12(5-7-13)8-26-11(3)15(27(29)30)10(2)25-26/h4-7H,8H2,1-3H3,(H,22,28)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUWFKNOUTZTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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